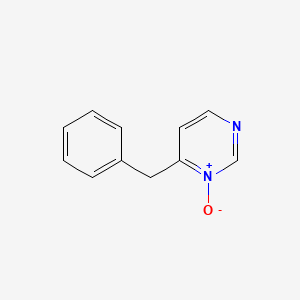![molecular formula C21H31N5O3 B14359407 [6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate CAS No. 95573-65-2](/img/structure/B14359407.png)
[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a tetrazine ring substituted with a hexylamino group and a benzoate ester with a hexoxy substituent. The combination of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of study in organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate typically involves multiple steps, starting with the preparation of the tetrazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The hexylamino group can be introduced through nucleophilic substitution reactions, while the benzoate ester can be formed via esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate undergoes various chemical reactions, including:
Oxidation: The tetrazine ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazine ring or the benzoate ester, leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the hexylamino group or the benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazine ring may yield different tetrazine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, [6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique chemical properties may enable it to act as an inhibitor or modulator of specific biological pathways, making it a potential candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is studied for its potential applications in materials science. Its unique structural properties may make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate involves its interaction with specific molecular targets. The hexylamino group and the tetrazine ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their function. The benzoate ester may also play a role in modulating the compound’s activity by affecting its solubility and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate include other tetrazine derivatives and benzoate esters with different substituents. Examples include:
- [6-(methylamino)-1,2,4,5-tetrazin-3-yl] 4-methoxybenzoate
- [6-(ethylamino)-1,2,4,5-tetrazin-3-yl] 4-ethoxybenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The hexylamino group provides hydrophobic character, while the tetrazine ring and benzoate ester contribute to its reactivity and potential for diverse applications. This combination makes it a versatile compound for various scientific and industrial purposes.
Properties
CAS No. |
95573-65-2 |
|---|---|
Molecular Formula |
C21H31N5O3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate |
InChI |
InChI=1S/C21H31N5O3/c1-3-5-7-9-15-22-20-23-25-21(26-24-20)29-19(27)17-11-13-18(14-12-17)28-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3,(H,22,23,24) |
InChI Key |
RPLJFHXPBYSLSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NN=C(N=N1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


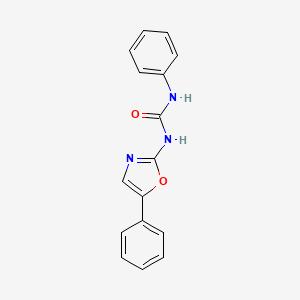

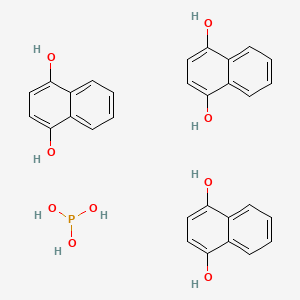

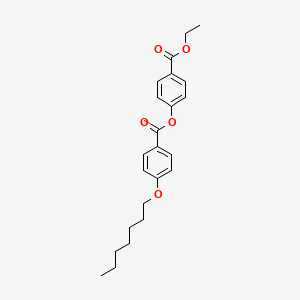

![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
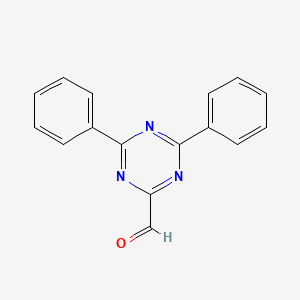
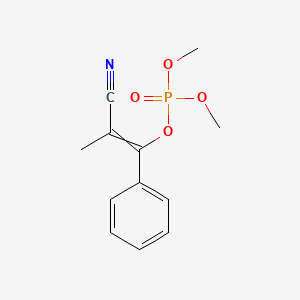
![1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B14359377.png)
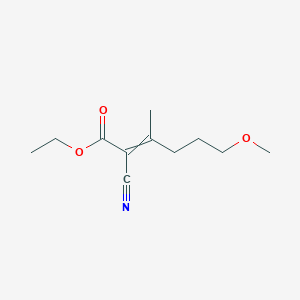
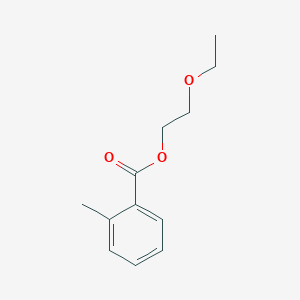
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)
